molecular formula C20H25N3O B10989059 2-[(4-benzylpiperidin-1-yl)methyl]-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one

2-[(4-benzylpiperidin-1-yl)methyl]-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one

Cat. No.: B10989059
M. Wt: 323.4 g/mol
InChI Key: XXPXARGRIUBMGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-benzylpiperidin-1-yl)methyl]-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one is a complex organic compound that belongs to the class of pyridazinone derivatives. Pyridazinones are known for their diverse pharmacological activities, including antimicrobial, antidepressant, antihypertensive, anticancer, and anti-inflammatory properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-benzylpiperidin-1-yl)methyl]-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-benzylpiperidine with a suitable aldehyde or ketone to form an intermediate, which is then cyclized to produce the desired pyridazinone derivative . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to ensure high efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[(4-benzylpiperidin-1-yl)methyl]-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different pharmacological properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(4-benzylpiperidin-1-yl)methyl]-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For example, its antihypertensive action may be due to its ability to inhibit angiotensin-converting enzyme (ACE), leading to vasodilation and reduced blood pressure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(4-benzylpiperidin-1-yl)methyl]-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one apart is its unique combination of a benzylpiperidine moiety with the pyridazinone core. This structural feature may contribute to its diverse pharmacological activities and potential therapeutic applications .

Properties

Molecular Formula

C20H25N3O

Molecular Weight

323.4 g/mol

IUPAC Name

2-[(4-benzylpiperidin-1-yl)methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one

InChI

InChI=1S/C20H25N3O/c24-20-14-18-7-4-8-19(18)21-23(20)15-22-11-9-17(10-12-22)13-16-5-2-1-3-6-16/h1-3,5-6,14,17H,4,7-13,15H2

InChI Key

XXPXARGRIUBMGD-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC(=O)N(N=C2C1)CN3CCC(CC3)CC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.